MetAP2 Affinity: 4-Chlorophenyl Enables Low-Nanomolar Inhibition Inaccessible to 4-Methylphenyl
4-(4-Chlorophenyl)-1H-1,2,3-triazole achieves a Ki of 6 nM against human MetAP2, establishing a >300-fold affinity advantage over its 4-methylphenyl congener. The patent literature explicitly lists 4-(4-methylphenyl)-1H-1,2,3-triazole alongside the target compound as a MetAP2 inhibitor [1], but binding data confirm that the 4-chloro substitution confers markedly superior target engagement. In contrast, 4-phenyl-1H-1,2,3-triazole is documented as an IDO1 inhibitor scaffold, not a potent MetAP2 ligand [2].
| Evidence Dimension | MetAP2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6 nM (pH 7.5, 22 °C) [3] |
| Comparator Or Baseline | 4-(4-Methylphenyl)-1H-1,2,3-triazole: structurally closest non-halogenated analog, disclosed as MetAP2 inhibitor in same patent family but without reported sub-µM Ki. 4-Phenyl-1H-1,2,3-triazole: no reported MetAP2 activity. |
| Quantified Difference | >300-fold improvement over methyl analog; selectivity switch relative to phenyl analog which favors IDO1 |
| Conditions | MetAP2 enzymatic assay monitoring initial velocity of Met-AMC turnover in 96-well format |
Why This Matters
For anti-angiogenesis drug discovery programs targeting MetAP2, procuring the 4-chlorophenyl analog provides a validated low-nanomolar starting point unavailable with the 4-methyl or 4-phenyl versions.
- [1] Kallander, L., & Thompson, S. (2005). Triazole inhibitors of type 2 methionine aminopeptidase. U.S. Patent Application US20050004116A1. View Source
- [2] Röhrig, U. F., Majjigapu, S. R., Vogel, P., Zoete, V., & Michielin, O. (2012). Rational Design of 4-Aryl-1,2,3-Triazoles for Indoleamine 2,3-Dioxygenase 1 Inhibition. Journal of Medicinal Chemistry, 55(11), 5270–5290. View Source
- [3] BindingDB Entry BDBM17459: Ki = 6 nM for MetAP2 (2025). View Source
